Methyl 1-(2,6-dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate
Description
Methyl 1-(2,6-dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications
Properties
Molecular Formula |
C13H10Cl2F2N2O2 |
|---|---|
Molecular Weight |
335.13 g/mol |
IUPAC Name |
methyl 1-[(2,6-dichlorophenyl)methyl]-3-(difluoromethyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C13H10Cl2F2N2O2/c1-21-13(20)8-6-19(18-11(8)12(16)17)5-7-9(14)3-2-4-10(7)15/h2-4,6,12H,5H2,1H3 |
InChI Key |
ABPLOEUWGULOOR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(N=C1C(F)F)CC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2,6-dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the 2,6-Dichlorobenzyl Group: The 2,6-dichlorobenzyl group can be introduced via a nucleophilic substitution reaction using 2,6-dichlorobenzyl chloride and the pyrazole intermediate.
Addition of the Difluoromethyl Group: The difluoromethyl group can be added through a difluoromethylation reaction, often using difluoromethylating agents such as difluoromethyl iodide.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further derivatization.
Conditions :
-
Basic Hydrolysis : NaOH (1–2 M) in aqueous ethanol (60–80°C, 4–6 hours) yields 1-(2,6-dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid.
-
Acidic Hydrolysis : HCl (conc.) in refluxing THF (12 hours) produces the same carboxylic acid with >85% yield.
Applications :
The carboxylic acid derivative serves as a precursor for amide formation, enabling the synthesis of bioactive analogs .
Nucleophilic Aromatic Substitution (SNAr)
The 2,6-dichlorobenzyl substituent participates in SNAr reactions at the para-chlorine position due to electron withdrawal by the adjacent chlorine atoms.
Example Reaction :
-
Replacement of chlorine with methoxy groups using NaOMe in DMF at 120°C for 8 hours yields Methyl 1-(2-chloro-6-methoxybenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate .
Key Factors :
-
Reactivity is enhanced by electron-withdrawing groups on the benzene ring.
-
Steric hindrance from the 2,6-substituents limits substitution to specific positions.
Cycloaddition Reactions
The pyrazole ring participates in [3+2] cycloadditions with nitrile oxides or diazo compounds to form fused heterocycles.
Conditions :
-
Reaction with phenyl nitrile oxide in toluene (80°C, 12 hours) generates a pyrazolo[1,2-d]isoxazole derivative.
Outcome :
-
The difluoromethyl group stabilizes the transition state via inductive effects, improving reaction efficiency.
Fluorination Reactions
The difluoromethyl group can undergo further fluorination under radical or ionic conditions.
Example :
-
Treatment with Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile (60°C, 24 hours) introduces a third fluorine atom, yielding Methyl 1-(2,6-dichlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate .
Limitations :
-
Over-fluorination is minimized by controlling reaction time and temperature.
Reductive Dehalogenation
The chlorine atoms on the benzyl group can be removed via catalytic hydrogenation.
Conditions :
-
H₂/Pd-C (10% w/w) in ethanol (room temperature, 6 hours) produces Methyl 1-(benzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate with >90% yield.
Significance :
-
This reaction modifies lipophilicity and toxicity profiles for agrochemical optimization.
Enzymatic Interactions
The compound inhibits succinate dehydrogenase (SDH) by binding to the ubiquinone site via hydrogen bonding between its carbonyl oxygen and residues TYR58/TRP173 .
Key Observations :
-
Substitution at the pyrazole ring’s 3-position (difluoromethyl) enhances binding affinity .
-
Analog studies show that ester hydrolysis to the carboxylic acid reduces inhibitory activity by 40% .
Table 1: Reaction Conditions and Yields
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Ester Hydrolysis (Basic) | 1M NaOH, EtOH/H₂O (1:1), 80°C, 6 hrs | 92 | |
| SNAr (Methoxy Substitution) | NaOMe (2 eq), DMF, 120°C, 8 hrs | 78 | |
| Cycloaddition | Phenyl nitrile oxide (1.2 eq), toluene, 80°C, 12 hrs | 65 | |
| Fluorination | Selectfluor® (1.5 eq), CH₃CN, 60°C, 24 hrs | 54 | |
| Reductive Dehalogenation | H₂ (1 atm), Pd/C (10%), EtOH, RT, 6 hrs | 91 |
Table 2: Comparative Reactivity of Pyrazole Derivatives
| Compound | Reactivity with NaOMe | SDH Inhibition (IC₅₀, μM) |
|---|---|---|
| Methyl 1-(2,6-dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate | High | 0.12 |
| Methyl 1-benzyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | Moderate | 0.45 |
| Methyl 1-(2-chlorobenzyl)-3-(CF₃)-1H-pyrazole-4-carboxylate | Low | 0.87 |
Mechanistic Insights
-
Electrophilic Aromatic Substitution : The dichlorobenzyl group directs incoming electrophiles to the para position relative to chlorine.
-
Steric Effects : Bulky substituents on the pyrazole ring hinder nucleophilic attack at the ester group.
Scientific Research Applications
Biological Activities
Research indicates that methyl 1-(2,6-dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate exhibits significant biological activities, particularly:
- Antifungal Properties : The compound has shown effectiveness against various phytopathogenic fungi. Its mechanism involves the inhibition of specific biochemical pathways critical for fungal growth and reproduction.
- Potential Anticancer Activity : Pyrazole derivatives are known for their anticancer properties. The structural characteristics of this compound suggest it may also exhibit similar effects by interfering with cancer cell proliferation .
- Inhibition of Enzymatic Activity : Molecular docking studies have predicted that the compound interacts with key enzymes involved in metabolic pathways, potentially leading to therapeutic applications in treating metabolic disorders .
Agricultural Applications
Due to its biological activity against pathogens, this compound is primarily utilized as an agrochemical:
- Fungicide : It is employed to control fungal diseases in crops, enhancing agricultural productivity by reducing losses caused by fungal infections.
- Herbicide Potential : Ongoing research is investigating its efficacy as a herbicide, targeting specific weeds without adversely affecting crop yield.
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the pyrazole ring through condensation reactions.
- Introduction of the difluoromethyl group via nucleophilic substitution.
- Esterification to form the final carboxylate product.
Each step requires optimization for high yields and purity .
Case Studies and Research Findings
Several studies have documented the synthesis and application of this compound:
Mechanism of Action
The mechanism of action of Methyl 1-(2,6-dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(2,6-dichlorobenzyl)-3-methyl-1H-pyrazole-4-carboxylate
- Methyl 1-(2,6-dichlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
- Methyl 1-(2,6-dichlorobenzyl)-3-(chloromethyl)-1H-pyrazole-4-carboxylate
Uniqueness
Methyl 1-(2,6-dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Biological Activity
Methyl 1-(2,6-dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate is a synthetic compound of the pyrazole family, notable for its diverse biological activities. This article explores its biological properties, focusing on antifungal and anticancer activities, synthesis methods, and structure-activity relationships.
Chemical Structure and Properties
The compound's structure includes a difluoromethyl group and a dichlorobenzyl moiety, contributing to its unique reactivity and biological interactions. The molecular formula is represented as . Its functional groups allow for various chemical reactions, such as esterification and nucleophilic substitutions, making it an interesting candidate for medicinal chemistry.
| Property | Details |
|---|---|
| Molecular Formula | |
| Functional Groups | Carboxylate, difluoromethyl, dichlorobenzyl |
| Reactivity | Esterification, nucleophilic substitution |
Antifungal Activity
Research indicates that compounds within the pyrazole class exhibit significant antifungal properties. This compound has shown effectiveness against various phytopathogenic fungi. For instance, related studies have demonstrated that similar pyrazole derivatives inhibit the growth of fungi by targeting specific biochemical pathways essential for fungal survival.
In a study evaluating several pyrazole derivatives against seven phytopathogenic fungi, this compound exhibited moderate to excellent antifungal activity. The mechanism of action likely involves disruption of fungal cell membranes or inhibition of key metabolic enzymes .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. This compound has been implicated in inhibiting various cancer cell lines. Research shows that compounds with a similar structural framework can inhibit the proliferation of cancer cells by targeting pathways involving topoisomerase II, EGFR, and VEGFR .
A comparative analysis of anticancer activities revealed that this compound may be particularly effective against breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines. The observed inhibitory effects are attributed to its ability to interfere with key signaling pathways involved in tumor growth and metastasis .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrazole Ring : The initial step involves the condensation of appropriate hydrazones with carbonyl compounds.
- Introduction of Functional Groups : Subsequent reactions introduce the difluoromethyl and dichlorobenzyl groups through electrophilic aromatic substitution.
- Final Esterification : The carboxylic acid is converted to the ester form using methylation agents.
Case Studies
Several case studies highlight the biological activity of this compound:
- Antifungal Efficacy : In vitro assays demonstrated that this compound inhibited mycelial growth in multiple fungal species more effectively than traditional fungicides like boscalid.
- Cancer Cell Line Studies : In vitro testing on various cancer cell lines showed significant cytotoxicity at micromolar concentrations, with mechanisms involving apoptosis induction and cell cycle arrest.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
